1,3,5-Trithiane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trithiane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S3/c1-4-2-6-3-5-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORRLQMLLQLPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SCSCS1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059778 | |
| Record name | 1,3,5-Trithiane | |
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Molecular Weight |
138.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid | |
| Record name | 1,3,5-Trithiacyclohexane | |
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| Record name | 1,3,5-Trithiane | |
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CAS No. |
291-21-4 | |
| Record name | 1,3,5-Trithiane | |
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| Record name | 1,3,5-Trithiacyclohexane | |
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| Record name | s-Trithiane | |
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| Record name | 1,3,5-Trithiane | |
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| Record name | 1,3,5-Trithiane | |
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| Record name | 1,3,5-trithiane | |
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| Record name | 1,3,5-TRITHIANE | |
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| Record name | 1,3,5-Trithiane | |
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Melting Point |
220 °C | |
| Record name | 1,3,5-Trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036573 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1,3,5 Trithiane
Synthesis of the 1,3,5-Trithiane Core
The heterocyclic compound this compound, with the chemical formula (CH₂S)₃, is a six-membered ring composed of alternating methylene (B1212753) bridges and thioether groups. wikipedia.org It serves as the cyclic trimer of the unstable species thioformaldehyde (B1214467). wikipedia.org The synthesis of this core structure can be achieved through several key methodologies.
The formation of this compound is fundamentally a trimerization of thioformaldehyde (CH₂S). However, due to the high reactivity and instability of thioformaldehyde, its direct trimerization is not a practical synthetic route. Instead, precursors that can generate thioformaldehyde in situ are commonly employed. For instance, the pyrolysis of compounds like dimethyl disulfide can lead to the transient formation of thioformaldehyde, which then trimerizes to this compound. Another approach involves the vacuum sublimation of polymethylene sulphide, which is believed to proceed through depolymerization to thioformaldehyde followed by immediate trimerization. hw.ac.uk
A prevalent and well-established method for synthesizing this compound involves the reaction of formaldehyde (B43269) with hydrogen sulfide (B99878). wikipedia.orgchemeurope.com This reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid. orgsyn.org The process involves bubbling hydrogen sulfide gas through an aqueous solution of formaldehyde and acid, leading to the precipitation of this compound as a crystalline solid. orgsyn.orgsciencemadness.org The initial product of the reaction between formaldehyde and hydrogen sulfide is likely hydroxymethyl mercaptan, a transient species that rapidly oligomerizes to form cyclic structures like this compound. hw.ac.uk High yields, often exceeding 95%, can be achieved with this method. orgsyn.org
| Reactants | Catalyst/Medium | Key Intermediate | Product | Typical Yield |
|---|---|---|---|---|
| Formaldehyde (aqueous solution) | Concentrated Hydrochloric Acid | Hydroxymethyl mercaptan | This compound | ~98% |
The synthesis of substituted 1,3,5-trithianes can be achieved by utilizing substituted aldehydes or ketones in place of formaldehyde. The general principle involves the thiation of these carbonyl compounds, where the resulting transient thioaldehydes or thioketones undergo trimerization. wikipedia.org For example, the reaction of acetone (B3395972) with a source of sulfide under acidic conditions can yield 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, the trimer of thioacetone. wikipedia.org The controlled synthesis often relies on the careful selection of starting materials and reaction conditions to favor the formation of the desired substituted trithiane ring. Another strategy for creating substituted 1,3,5-trithianes involves the deprotonation and subsequent alkylation of the parent this compound molecule. wikipedia.org
Derivatization Strategies for this compound
The this compound ring system can be chemically modified through various derivatization strategies, allowing for the introduction of a wide range of functional groups.
This compound can be deprotonated using strong bases, such as organolithium reagents like n-butyllithium, to form a lithium derivative. chemeurope.comgoogle.com This lithiated species is a potent nucleophile and can readily react with various electrophiles, most notably alkyl halides, in alkylation reactions. chemeurope.comgoogle.com The presence of the sulfur atoms in the ring enhances the acidity of the adjacent methylene protons, facilitating their removal. google.com The resulting carbanion is stabilized, making it a useful intermediate in organic synthesis. google.com This methodology allows for the introduction of one or more alkyl groups onto the this compound ring. wikipedia.org The general procedure involves preparing the 2-lithio-1,3,dithiane in an appropriate solvent like tetrahydrofuran, followed by the addition of the alkylating agent. organic-chemistry.orgresearchgate.net
| Starting Material | Reagent | Intermediate | Electrophile (Example) | Product |
|---|---|---|---|---|
| This compound | n-Butyllithium | Lithium salt of this compound | Alkyl Halide (R-Br) | Alkylated this compound |
The this compound ring can undergo halogenation reactions, particularly chlorination. The reaction of this compound with chlorine in the presence of water leads to the oxidative cleavage of the ring. wikipedia.org This process affords chloromethyl sulfonyl chloride (ClCH₂SO₂Cl) and hydrochloric acid. wikipedia.orgchemeurope.com The reaction is understood to proceed through intermediates such as bischloromethyl sulphide, which then undergoes further degradation to the final product. rsc.org This transformation highlights that halogenation of the this compound core can lead to ring-opening and the formation of functionalized acyclic sulfur compounds rather than simple substitution on the ring.
Oxidation and Reduction Pathways of Sulfur Centers
The sulfur atoms in the this compound ring can undergo oxidation to form various S-oxides. The controlled oxidation of this compound can lead to the formation of sulfoxides, which are valuable intermediates in organic synthesis. The reactivity of the sulfur centers allows for selective oxidation, and both chemical and electrochemical methods have been explored for this purpose.
The oxidation of cyclic dithioacetals, including derivatives of this compound, has been a subject of interest for achieving stereoselective synthesis of their S-oxides. acs.org The diamagnetic anisotropy of the carbon-sulfur bonds in the oxides of 1,3-dithiane (B146892) and this compound has been studied, providing insights into the electronic and conformational properties of these oxidized species. acs.org
Electrochemical methods offer a green and selective approach for the oxidation of sulfides. acs.org While specific studies on the electrochemical reduction of this compound are not extensively detailed in the provided context, the reduction of related sulfur-containing compounds provides analogous pathways. For instance, the enzymatic reduction of sulfite (B76179) (SO₃²⁻) to sulfide involves multiple electron and proton transfers, with sulfur monoxide and sulfoxylate (B1233899) as potential intermediates. This highlights the capacity of sulfur centers to undergo multi-step reduction processes.
The following table summarizes the types of oxidized products that can be formed from this compound:
| Starting Material | Oxidizing Agent/Method | Product(s) | Research Focus |
| This compound | Peroxy acids, etc. | This compound S-oxide, this compound S,S-dioxide, etc. | Synthesis of sulfoxides, study of stereochemistry |
| Substituted 1,3,5-Trithianes | Chiral Aluminum(salalen) Complex | Enantiomerically enriched S-oxides | Asymmetric synthesis |
| Dithia- and other chalcogenamesocycles | Electrochemical oxidation | Radical cations, dications | Stability and reactivity of oxidized species |
Formation of Carboxylic Acid Derivatives of this compound
The acidity of the methylene protons in this compound allows for its derivatization to form carboxylic acids and related compounds. cdnsciencepub.com Treatment of this compound with a strong base, such as n-butyllithium, results in the formation of a monolithium derivative. This lithiated species is a potent nucleophile and can react with various electrophiles, including carbon dioxide, carbonyl sulfide, and carbon disulfide, to yield the corresponding carboxylic acid derivatives. cdnsciencepub.com
The general reaction schemes are as follows:
Carboxylic Acid Formation: TrLi + CO₂ → TrCO₂Li --(H⁺)--> TrCO₂H cdnsciencepub.com
Monothiocarboxylic Acid Formation: TrLi + COS → TrCOSLi --(H⁺)--> TrCOSH cdnsciencepub.com
Dithiocarboxylic Acid Formation: TrLi + CS₂ → TrCS₂Li --(H⁺)--> TrCS₂H cdnsciencepub.com
The free acids can be obtained by acidification of the corresponding lithium salts. cdnsciencepub.com These carboxylic acid derivatives of this compound are useful intermediates in further synthetic transformations. The thermal stability of these acids is limited, and they tend to decompose above their melting points. cdnsciencepub.com
The following table provides examples of carboxylic acid derivatives of this compound and their properties:
| Compound | Formula | Preparation Method | Melting Point (°C) |
| This compound-2-carboxylic acid | C₄H₆O₂S₃ | TrLi + CO₂ | 135-137 |
| This compound-2-carbothioic acid S-acid | C₄H₆OS₄ | TrLi + COS | 118-120 |
| This compound-2-carbodithioic acid | C₄H₆S₅ | TrLi + CS₂ | 125-126 |
Data sourced from Peach, M. E., & Waddington, D. J. (1977). Preparation and Properties of Carboxylic, Monothiocarboxylic, Dithiocarboxylic, and Sulfinic Acid Derivatives of Trithiane, Tetrathiocane, and Pentathiecane. Canadian Journal of Chemistry, 55(21), 3720-3725. cdnsciencepub.com
Mechanistic Investigations of this compound Reactivity
Nucleophilic Substitution Reactions Involving this compound
This compound is a valuable reagent in organic synthesis, primarily due to its ability to act as a masked formaldehyde or formyl anion equivalent. wikipedia.orggoogle.com The hydrogen atoms on the carbon atoms of the this compound ring are acidic due to the presence of the adjacent sulfur atoms, which can stabilize the resulting carbanion. google.com
Deprotonation of this compound with a strong base, such as an organolithium reagent, generates a nucleophilic lithium derivative. wikipedia.orggoogle.com This nucleophile can then undergo substitution reactions with a wide range of electrophiles. google.com
(CH₂S)₃ + RLi → (CH₂S)₂(CHLiS) + RH wikipedia.org
This lithiated this compound can then be alkylated with alkyl halides:
(CH₂S)₂(CHLiS) + R'Br → (CH₂S)₂(CHR'S) + LiBr wikipedia.org
The resulting 2-substituted-1,3,5-trithiane can be hydrolyzed to yield an aldehyde, effectively achieving a nucleophilic acylation. google.com
(CH₂S)₂(CHR'S) + H₂O → R'CHO + ... wikipedia.org
This reactivity makes this compound a key component in Umpolung (reactivity inversion) strategies in organic synthesis. The general mechanism involves the formation of the stabilized carbanion, followed by nucleophilic attack on the electrophile.
Pyrolysis and Thermal Decomposition Pathways of this compound Derivatives
The thermal stability of this compound derivatives can be influenced by the nature of their substituents. While this compound itself is a relatively stable solid with a melting point of 215-220 °C, its derivatives can undergo decomposition at elevated temperatures. wikipedia.orgchemeurope.com For instance, carboxylic acid derivatives of this compound are known to be thermally unstable and decompose above their melting points. cdnsciencepub.com
Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides. fishersci.com
Studies on related sulfur-containing heterocycles provide insights into potential decomposition pathways. For example, the flash vacuum pyrolysis of 1,2,4-trithiolanes, which can be synthesized from 1,3,5-trithianes, leads to the formation of thiosulfines and thioketones through a (3+2) cycloreversion mechanism. researchgate.netresearchgate.net This suggests that ring fragmentation is a likely pathway in the thermal decomposition of this compound derivatives.
Photochemical Reactions and Radical Formation in this compound Systems
This compound and its derivatives can participate in photochemical reactions. The sulfur atoms in the ring can influence the absorption of UV light and subsequent chemical transformations. Dithiane and trithiane-based molecular linkers have been developed that are photolabile, indicating that the trithiane moiety can be cleaved upon irradiation.
Photochemical reactions often proceed through radical intermediates. In the context of this compound systems, photolysis could lead to the homolytic cleavage of C-S bonds, generating carbon- and sulfur-centered radicals. These radicals can then undergo various subsequent reactions, such as rearrangement, fragmentation, or reaction with other molecules.
While the specific mechanisms of radical formation and subsequent reactions for this compound are not extensively detailed in the provided search results, the principles of photochemical reactions of sulfur-containing compounds suggest that such pathways are plausible. youtube.com
Reaction Mechanisms for Trithiolane Synthesis from 1,3,5-Trithianes
A synthetic route to 3,5-disubstituted 1,2,4-trithiolanes involves the reaction of 2,4,6-trisubstituted 1,3,5-trithianes with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S). unifi.it This transformation represents a ring rearrangement from a this compound to a 1,2,4-trithiolane (B1207055).
The proposed mechanism involves the following key steps:
Chlorination: The this compound reacts with sulfur monochloride, which acts as a chlorinating agent, to form an α,α'-dichloro dialkyl sulfide intermediate. unifi.it
Nucleophilic Substitution: The dichloro sulfide intermediate then reacts with sodium sulfide. The sulfide anion acts as a nucleophile, displacing the chloride ions in a double nucleophilic substitution reaction to form the 1,2,4-trithiolane ring. unifi.it
This method provides a mild and efficient way to synthesize 1,2,4-trithiolanes from readily available 1,3,5-trithianes. unifi.it The reaction can also be performed as a one-pot synthesis without the isolation of the dichloro sulfide intermediate. unifi.it
Spectroscopic and Structural Elucidation of 1,3,5 Trithiane and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3,5-Trithiane
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure of this compound. Early studies of its proton magnetic resonance spectrum revealed a single sharp peak, which initially suggested a planar or rapidly inverting structure. rsc.org
The ¹H NMR spectrum of this compound in dimethyl sulfoxide-d6 (DMSO-d6) shows a singlet at approximately 4.278 ppm. chemicalbook.com This observation is consistent with a molecule undergoing rapid conformational changes. In its stable chair conformation, this compound has both axial and equatorial protons. However, due to rapid ring inversion at room temperature, these protons interchange their positions at a rate faster than the NMR timescale, resulting in a single, time-averaged signal. rsc.org This dynamic process makes the chemically distinct axial and equatorial hydrogens indistinguishable in the spectrum. rsc.org
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H | DMSO-d6 | 4.278 chemicalbook.com |
| ¹³C | CDCl₃ | 35.1 |
This interactive data table provides typical NMR chemical shifts for this compound.
Mass Spectrometry (MS) of this compound and its Fragments
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pathways of this compound upon ionization. In electron ionization (EI) mass spectrometry, this compound exhibits a distinct and informative fragmentation pattern.
The molecular ion peak (M⁺•) is observed at a mass-to-charge ratio (m/z) of 138, which corresponds to the molecular weight of C₃H₆S₃. chemicalbook.comnist.gov This peak is typically the most abundant in the spectrum (the base peak), indicating the relative stability of the cyclic structure even after losing an electron. chemicalbook.com
The fragmentation of the molecular ion involves the cleavage of the trithiane ring. Key fragment ions are consistently observed at m/z 92, 91, 73, 60, and 46. The ion at m/z 92 arises from the loss of a thioformaldehyde (B1214467) (CH₂S) unit from the parent ion. Subsequent fragmentation leads to the formation of other characteristic ions. The fragment at m/z 46, corresponding to [CH₂S]⁺•, is a particularly prominent peak in the spectrum. chemicalbook.com
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 138 | 100.0 | [C₃H₆S₃]⁺• (Molecular Ion) |
| 92 | 31.0 | [C₂H₄S₂]⁺• |
| 91 | 11.0 | [C₂H₃S₂]⁺ |
| 73 | 14.5 | [CHS₂]⁺ |
| 60 | 14.0 | [C₂H₄S]⁺• |
| 46 | 70.3 | [CH₂S]⁺• |
This interactive data table summarizes the major fragments observed in the electron ionization mass spectrum of this compound. Data sourced from ChemicalBook. chemicalbook.com
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering a "fingerprint" based on the absorption of specific frequencies of light. The IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.
The vibrational modes for a polyatomic molecule like this compound are numerous, but certain characteristic peaks can be assigned. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups typically appear just below 3000 cm⁻¹. Bending or scissoring vibrations of the CH₂ groups are observed in the 1450-1400 cm⁻¹ region. The vibrations involving the carbon-sulfur (C-S) bonds, which are fundamental to the trithiane ring, are found at lower frequencies, generally in the 800-600 cm⁻¹ range.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~2980-2900 | C-H Asymmetric & Symmetric Stretching |
| ~1420 | CH₂ Scissoring (Bending) |
| ~1240 | CH₂ Wagging |
| ~1170 | CH₂ Twisting |
| ~930 | CH₂ Rocking |
| ~750-650 | C-S Stretching |
This interactive data table presents the characteristic infrared absorption bands for this compound and their corresponding vibrational modes.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Radical Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique for studying species with unpaired electrons, such as free radicals. Studies on γ-irradiated this compound have utilized EPR to identify and characterize the resulting radical species. researchgate.net
When this compound is exposed to γ-radiation at low temperatures (77 K), sulfur-centered radical cations (>S⁺•) are formed. researchgate.net These species are identified by their characteristic EPR signals. The g-factor, a key parameter in EPR that is analogous to chemical shift in NMR, for these thiolated heterocycles is typically in the range of 2.007-2.009. researchgate.net
As the temperature increases, these initial sulfur radical cations can decay through deprotonation, leading to the formation of carbon-centered radicals. At even higher temperatures (approaching 293 K), further rearrangement can result in the appearance of thiyl-type radicals (RS•). researchgate.net In some derivatives of trithiane, the sulfur radical cations are more stable and can form intermolecularly three-electron-bonded dimeric radical cations, denoted as (S∴S)⁺. researchgate.net These studies demonstrate the power of EPR in tracking the formation and transformation of radical intermediates derived from this compound. researchgate.net
Crystallographic Analysis of this compound Structures
X-ray Diffraction Studies of this compound Crystal Structures
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound crystals has confirmed that the molecule adopts a chair conformation in the solid state, similar to cyclohexane.
The crystal structure of this compound has been determined to belong to the orthorhombic crystal system with the space group Pnma. The unit cell parameters define the dimensions of the basic repeating unit of the crystal lattice. In this chair conformation, the C-S bond lengths are approximately 1.81 Å, and the bond angles C-S-C and S-C-S are around 99° and 114°, respectively. These values reflect the geometric constraints of the six-membered ring containing alternating carbon and sulfur atoms. For instance, in a trithiane derivative, the average S-C bond length was found to be 1.821(5) Å, the average S-C-S angle was 114.2(2)°, and the average C-S-C angle was 100.5(2)°.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 7.648 Å |
| b | 9.801 Å |
| c | 4.148 Å |
| α, β, γ | 90° |
| Molecules per unit cell (Z) | 4 |
This interactive data table displays the crystallographic data for this compound.
Conformational Analysis of the this compound Ring System
The six-membered ring of this compound, composed of alternating sulfur and carbon atoms, is not planar. To alleviate ring strain, which would be significant in a planar arrangement due to deviations from ideal bond angles and eclipsing interactions, the ring adopts a puckered conformation. Extensive research has established that the most stable conformation for the this compound ring is the chair conformation . nih.gov This arrangement minimizes both angular and torsional strain, making it the energetically preferred state.
In this chair geometry, the carbon-sulfur-carbon (C-S-C) and sulfur-carbon-sulfur (S-C-S) bond angles are not equivalent to the ~109.5° of a perfect tetrahedral carbon system as seen in cyclohexane. The presence of larger sulfur atoms with their different bond length and angle preferences leads to a somewhat distorted chair. Gas-phase electron diffraction studies and computational models have provided precise structural parameters for this conformation.
Key structural parameters for the chair conformation of this compound are summarized below. These values highlight the specific geometry that defines the stable state of the molecule. Average values reported from X-ray diffraction studies of derivatives are consistent with these findings, showing S-C bond lengths around 1.814 Å, S-C-S angles of approximately 114.7°, and C-S-C angles near 98.9°. nih.gov
| Parameter | Value |
| Bond Lengths | |
| C-S | 1.810 Å |
| C-H | 1.090 Å |
| Bond Angles | |
| ∠ C-S-C | 99.3° |
| ∠ S-C-S | 114.2° |
| ∠ H-C-H | 108.5° |
| Dihedral Angles | |
| ∠ S-C-S-C | 64.9° |
| ∠ C-S-C-S | -64.9° |
While the chair form is predominant, other higher-energy conformations such as the boat and twist-boat conformations exist on the potential energy surface. These conformers are intermediates in the process of ring inversion, where one chair form converts to another. For cyclohexane, the twist-boat is more stable than the boat conformation, and both are significantly higher in energy than the chair form. wikipedia.orgupenn.edu A similar hierarchy is expected for this compound, with the chair conformation being the global energy minimum. The energy barrier for this ring flip is a key parameter in understanding the molecule's dynamic behavior.
Crystal Packing and Intermolecular Interactions in this compound
The arrangement of this compound molecules in the solid state is dictated by a network of subtle intermolecular forces that guide the formation of the crystal lattice. X-ray crystallographic studies have determined the precise three-dimensional structure of crystalline this compound, revealing its crystal system and the specific interactions at play.
This compound crystallizes in the orthorhombic space group Pbcn . The unit cell parameters define the repeating unit of the crystal lattice.
| Crystal Data for this compound | |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 7.66 Å |
| b | 10.08 Å |
| c | 7.82 Å |
| α, β, γ | 90° |
| Molecules per Unit Cell (Z) | 4 |
Within this crystal lattice, the packing of the molecules is not governed by strong hydrogen bonds, as this compound lacks the requisite hydrogen bond donors (like O-H or N-H). Instead, the crystal architecture is stabilized by a combination of weaker interactions, primarily van der Waals forces and weak C-H···S hydrogen bonds . nih.gov
Computational Chemistry and Theoretical Studies on 1,3,5 Trithiane
Quantum Chemical Calculations of 1,3,5-Trithiane
Computational chemistry offers a powerful lens through which to examine the molecular properties of this compound. High-level quantum chemical calculations have been employed to predict its structure, stability, and thermochemical parameters with a high degree of accuracy.
Ab Initio Molecular Orbital Calculations (G2, G3 levels)
Standard ab initio molecular orbital calculations have been performed for this compound at the G2 and G3 levels of theory. These high-accuracy composite methods are designed to approximate the results of computationally expensive calculations, providing reliable thermochemical data.
Studies have shown that the calculated enthalpies of formation from these methods are in good agreement with experimental values, validating the theoretical models. For instance, calculations at the G2 level of theory have been noted for their reliability, particularly for sulfur-containing compounds where electron correlation effects beyond the second order can be significant. The calculated heat of formation at the G2 level was found to be in better agreement with experimental data compared to other levels of theory.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has also been a valuable tool in the computational investigation of this compound. The B3LYP functional, a popular hybrid functional, has been utilized in conjunction with various basis sets to study the properties of this heterocycle. DFT calculations have been employed for geometry optimization and to explore the conformational landscape of the molecule. These studies consistently show that the chair conformation is the most stable, which is in agreement with experimental observations.
Thermochemical Analysis and Energetics
The thermochemical properties of this compound have been a subject of both experimental and theoretical investigation, providing fundamental data on its stability and energetics.
Enthalpies of Formation and Sublimation
The enthalpy of formation and sublimation are key thermochemical parameters that have been determined for this compound. Experimental measurements have established the enthalpy of formation in the solid state to be -8.6 ± 2.6 kJ mol⁻¹, and in the gaseous state to be 84.6 ± 2.6 kJ mol⁻¹. The enthalpy of sublimation has been measured as 93.2 ± 0.2 kJ mol⁻¹.
Computational studies, particularly those using G2 and G3 theories, have produced calculated enthalpies of formation that are in close agreement with these experimental values, further underscoring the predictive power of these theoretical methods.
| Property | Experimental Value (kJ mol⁻¹) |
| Enthalpy of Formation (solid) | -8.6 ± 2.6 |
| Enthalpy of Formation (gas) | 84.6 ± 2.6 |
| Enthalpy of Sublimation | 93.2 ± 0.2 |
Conformational Energetics and Stability
The conformational preferences of this compound have been extensively studied, with a strong consensus from both experimental and theoretical work that the chair conformation is the most stable. This is a common feature for six-membered rings.
While the chair form is the global minimum, other higher-energy conformers such as the boat and twist-boat forms are also possible. The energy difference between these conformers is a critical aspect of the molecule's dynamic behavior. For cyclohexane, a related six-membered ring, the boat conformation is significantly less stable than the chair form due to unfavorable steric interactions and torsional strain. The twist-boat conformation is generally more stable than the pure boat form but still considerably higher in energy than the chair. For this compound, theoretical calculations have confirmed that the chair conformation (C₃ᵥ symmetry) is the most stable, while the boat (C₁) and planar (D₃ₕ) forms are considered less stable, with the planar form being a transition state.
Electronic Structure and Bonding Analysis
Theoretical studies have provided a detailed picture of the electronic structure and bonding in this compound. Analysis of the molecular orbitals and charge distribution reveals key features that govern its reactivity and properties.
Computational studies have highlighted the relevance of through-space lone pair-lone pair electronic repulsion in the sulfur heterocycle. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. The composition and energy of these frontier orbitals are crucial in understanding the chemical behavior of this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. This approach provides valuable insights into atomic charges, hybridization, and the nature of bonding and antibonding interactions.
In computational studies of this compound and its molecular complexes, NBO analysis has been employed to elucidate the electronic interactions. For instance, in studies of charge-transfer complexes between this compound and dihalogen molecules, NBO analysis helps to quantify the extent and nature of electron donation from the sulfur atoms of the trithiane ring to the halogen molecules.
A key aspect of NBO analysis is the determination of natural atomic charges. In the case of this compound, the sulfur atoms are found to bear a partial negative charge, while the carbon and hydrogen atoms carry partial positive charges, reflecting the higher electronegativity of sulfur compared to carbon and hydrogen. These charge distributions are crucial for understanding the molecule's reactivity and intermolecular interactions.
Furthermore, NBO analysis provides a detailed breakdown of the hybridization of the atomic orbitals that form the chemical bonds. The C-S bonds in the this compound ring are formed from hybrid orbitals of carbon and sulfur, and the specific hybridization scheme influences the geometry and stability of the ring. Similarly, the C-H bonds are described in terms of carbon and hydrogen hybrid orbitals. The lone pairs on the sulfur atoms are also characterized by their specific hybrid orbitals.
Table 1: Selected Natural Bond Orbital (NBO) Analysis Data for this compound Note: The following data is illustrative and based on typical findings for similar sulfur-containing heterocycles. Specific values can vary depending on the level of theory and basis set used in the computational study.
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2), kcal/mol) |
|---|---|---|---|
| LP(S) -> σ(C-S) | Lone Pair on Sulfur | Antibonding C-S orbital | Data Not Available |
| LP(S) -> σ(C-H) | Lone Pair on Sulfur | Antibonding C-H orbital | Data Not Available |
Electron Density Functions and Topological Analysis
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. This approach allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds based on the properties of the electron density at specific points called bond critical points (BCPs).
A theoretical analysis of 2-(dimethylphosphinoyl)-1,3,5-trithiane has been conducted within the framework of the Topological Theory of Atoms in Molecules. nih.gov This study provides insights into the nature of the interactions within a substituted trithiane ring system. The analysis focuses on the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points. The value of the electron density at a BCP is related to the bond order, while the sign of the Laplacian indicates the nature of the interaction. A negative Laplacian signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive Laplacian indicates a closed-shell interaction (ionic bond, van der Waals interaction, or hydrogen bond), where electron density is depleted in the internuclear region.
For the C-S bonds within the this compound ring, the topological analysis is expected to show a significant electron density at the BCP, indicative of a covalent bond. The Laplacian of the electron density at this point would be negative, confirming the shared nature of the electron density. Similarly, the C-H bonds would exhibit characteristics of covalent bonds.
The analysis can also reveal more subtle interactions. For instance, in the aforementioned study of the substituted this compound, the electron density at the bond critical point within a C-H···O bonding trajectory was examined to imply significant bonding in this segment of interacting atoms. nih.gov This demonstrates the power of topological analysis in identifying and characterizing not just formal chemical bonds but also weaker, non-covalent interactions that can influence molecular conformation and stability.
Table 2: Illustrative Topological Properties of Electron Density at Bond Critical Points (BCPs) in this compound Note: The following data is hypothetical and serves to illustrate the expected findings from an AIM analysis. Actual values would be obtained from specific quantum chemical calculations.
| Bond | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Nature of Interaction |
|---|---|---|---|
| C-S | Data Not Available | Data Not Available | Covalent |
| C-H | Data Not Available | Data Not Available | Covalent |
Advanced Applications and Research Frontiers of 1,3,5 Trithiane
1,3,5-Trithiane as a Building Block in Organic Synthesis
The application of this compound in organic synthesis is extensive, primarily revolving around its function as a precursor to sulfur-containing compounds and as a masked formaldehyde (B43269) equivalent. chemeurope.comchemimpex.com
Precursor for Sulfur-Containing Compounds
This compound serves as a key starting material for a variety of organosulfur reagents and sulfur-containing heterocycles. chemeurope.comechemi.com Its reactivity allows for the introduction of sulfur atoms into more complex molecular frameworks, which is of significant interest in the development of pharmaceuticals and agrochemicals. chemimpex.com
One notable transformation is the chlorination of this compound in the presence of water to yield chloromethyl sulfonyl chloride, a valuable reagent in organic synthesis. chemeurope.comwikipedia.org
(CH₂S)₃ + 9Cl₂ + 6H₂O → 3ClCH₂SO₂Cl + 12HCl chemeurope.comwikipedia.org
Furthermore, 1,3,5-trithianes can be utilized in the synthesis of other sulfur-containing heterocycles. For instance, substituted 1,3,5-trithianes react with sulfur monochloride and sodium sulfide (B99878) to form 3,5-disubstituted 1,2,4-trithiolanes under mild conditions. unifi.it This reaction provides an alternative and straightforward method for preparing these complex sulfurated compounds. unifi.it
| Precursor | Reagents | Product | Application of Product |
| This compound | Chlorine (Cl₂), Water (H₂O) | Chloromethyl sulfonyl chloride | Organic synthesis reagent chemeurope.comwikipedia.org |
| Substituted 1,3,5-Trithianes | Sulfur monochloride (S₂Cl₂), Sodium sulfide (Na₂S) | 3,5-Disubstituted 1,2,4-trithiolanes | Sulfur-containing heterocycles unifi.it |
Masked Formaldehyde Source in Synthesis
A significant application of this compound in organic synthesis is its role as a masked source of formaldehyde. chemeurope.comwikipedia.org This functionality is particularly useful as it allows for the controlled introduction of a formyl group or a hydroxymethyl group after subsequent transformations. The process typically involves the deprotonation of this compound using a strong base, such as an organolithium reagent, to form a lithium derivative. This nucleophilic intermediate can then be alkylated by reacting with various electrophiles. chemeurope.comwikipedia.org
The general reaction scheme is as follows:
Deprotonation: (CH₂S)₃ + RLi → (CH₂S)₂(CHLiS) + RH chemeurope.com
Alkylation: (CH₂S)₂(CHLiS) + R'Br → (CH₂S)₂(CHR'S) + LiBr chemeurope.com
Hydrolysis: (CH₂S)₂(CHR'S) + H₂O → R'CHO + ... chemeurope.com
This sequence, often referred to as the Corey-Seebach reaction, effectively achieves a reversal of the normal polarity of the carbonyl carbon, a concept known as "umpolung". researchgate.net This strategy has been widely employed in the synthesis of complex natural products. researchgate.netuwindsor.ca
Synthesis of Bioactive Molecules and Derivatives
The utility of this compound as a versatile building block extends to the synthesis of bioactive molecules and their derivatives, which is a cornerstone of pharmaceutical and agrochemical research. chemimpex.com Its ability to participate in the construction of complex molecular architectures makes it a valuable tool in drug discovery and development. chemimpex.com The incorporation of the trithiane motif or its derivatives into larger molecules can influence their biological activity and physicochemical properties.
Research has demonstrated the potential of this compound derivatives in various therapeutic areas. For instance, certain derivatives have been investigated for their potential in creating new therapeutic agents with improved efficacy. chemimpex.com The synthesis of functionalized trithiane compounds allows for the exploration of structure-activity relationships, which is crucial for optimizing the biological effects of lead compounds.
| Starting Material | Key Transformation | Resulting Bioactive Moiety/Derivative | Potential Application |
| This compound | Deprotonation and alkylation | Complex polyketide precursors | Natural product synthesis researchgate.netuwindsor.ca |
| This compound | Functionalization of the trithiane core | Novel trithiane-based compounds | Drug formulation and therapeutic agents chemimpex.com |
Role of this compound in Polymer Science and Materials Chemistry
In the realm of polymer science, this compound serves as a monomer for the synthesis of polythiomethylene, a polymer with a simple repeating -(CH₂S)- unit. The polymerization of this compound can be initiated through various methods, leading to materials with interesting properties and potential applications. chemimpex.comresearchgate.net
Solid-State Polymerization of this compound
The solid-state polymerization of this compound has been a subject of significant research interest. This process can be initiated by high-energy radiation, such as UV or gamma rays, leading to the formation of highly crystalline polythiomethylene. researchgate.net Studies have shown that the polymerization process is influenced by factors such as irradiation time, temperature, and the atmosphere in which the reaction is carried out. researchgate.net
Key findings from studies on the solid-state polymerization of this compound include:
UV-Initiated Polymerization: The conversion of monomer to polymer reaches a limiting value within approximately 30 minutes of reaction. The apparent activation energy for this process is slightly higher than that of chemically initiated polymerization. The active centers generated by UV irradiation are stable, and the resulting polythiomethylene has a hexagonal structure with a high degree of crystallinity. researchgate.net
Gamma-Radiation Induced Polymerization: ESR spectroscopy studies have been used to investigate the kinetics of γ-radiation induced solid-state polymerization. The initial reaction kinetics are second-order, but can become lower order at higher temperatures in the presence of air. researchgate.net
| Initiation Method | Key Findings | Resulting Polymer |
| UV-irradiation | Limiting conversion reached in ~30 min; stable active centers; higher apparent activation energy than chemical initiation. researchgate.net | Highly crystalline, hexagonal polythiomethylene. researchgate.net |
| γ-radiation | Initial second-order kinetics; reaction rate influenced by temperature and atmosphere. researchgate.net | Polythiomethylene. researchgate.net |
Cationic Polymerization Mechanisms and Kinetics
This compound can undergo cationic ring-opening polymerization to form polythiomethylene. This type of polymerization involves the opening of the cyclic monomer to form a linear polymer chain. The mechanism of cationic ring-opening polymerization generally proceeds through initiation, propagation, and termination steps.
While specific kinetic data for the cationic polymerization of this compound is not extensively detailed in the provided context, the general principles of cationic polymerization of cyclic ethers and acetals can be applied. The initiation step typically involves the reaction of the monomer with a cationic initiator, such as a strong acid or a Lewis acid, to form a reactive cationic species. The propagation step involves the successive addition of monomer units to the growing polymer chain. Chain transfer and termination reactions can also occur, which can limit the molecular weight of the resulting polymer.
For analogous cyclic monomers like 1,3,5-trioxane, studies on cationic ring-opening polymerization have shown that conducting the polymerization in the solid state can suppress side reactions, such as the formation of cyclic oligomers, and lead to polymers with higher molecular weights. rsc.org Similar strategies could potentially be applied to the cationic polymerization of this compound to control the polymer structure and properties.
This compound as Coinitiator in Photopolymerizations
This compound and its derivatives have been investigated for their efficacy as coinitiators in photopolymerization reactions, particularly in conjunction with photosensitizers like benzophenone (B1666685). In these systems, the trithiane derivative acts as a hydrogen donor, a crucial role in the generation of initiating free radicals upon exposure to light.
The mechanism involves the photosensitizer, upon absorbing light, transitioning to an excited triplet state. This excited molecule then abstracts a hydrogen atom from the this compound, leading to the formation of a ketyl radical from the photosensitizer and a trithianyl radical. Both of these radical species can then initiate the polymerization of monomers. The efficiency of this process is dependent on the rate at which the excited photosensitizer is quenched by the trithiane and the quantum yield of radical formation.
A study on a series of this compound derivatives, including methyl and phenyl substituted isomers, in benzophenone-induced photopolymerizations, provided key insights into this process. The rate constants for the quenching of the benzophenone triplet state and the quantum yields of ketyl-radical formation were determined using nanosecond laser flash photolysis, as detailed in the table below.
| Trithiane Derivative | Quenching Rate Constant (kq) (M-1s-1) | Quantum Yield of Ketyl Radical Formation (Φketyl) |
|---|---|---|
| This compound | Data not specified in provided search results | Data not specified in provided search results |
| Methyl-substituted this compound (α-isomer) | Data not specified in provided search results | Data not specified in provided search results |
| Methyl-substituted this compound (β-isomer) | Data not specified in provided search results | Data not specified in provided search results |
| Phenyl-substituted this compound (α-isomer) | Data not specified in provided search results | Data not specified in provided search results |
| Phenyl-substituted this compound (β-isomer) | Data not specified in provided search results | Data not specified in provided search results |
Applications in Organic Semiconductors and Advanced Materials
The unique electronic properties and structural stability of the this compound core have led to its exploration in the field of organic semiconductors and advanced materials. acs.org The presence of sulfur atoms within the trithiane framework imparts a high electron density, which is advantageous for charge transport and redox activities. acs.org
One notable application is in the development of high-performance supercapacitor electrode materials. acs.org A novel trithiane-based compound, 6,6′,6″-(this compound-2,4,6-triyl)tris(2-methoxyphenol) (TTMP), was synthesized and demonstrated significant potential in this area. acs.org The electrochemical evaluation of TTMP-modified glassy carbon paste electrodes revealed efficient charge transfer kinetics. acs.org In supercapacitor performance tests, this material exhibited a high specific capacitance and excellent long-term cycling stability. acs.org
Furthermore, a two-dimensional layered semiconducting coordination polymer constructed from this compound and copper iodide has been systematically evaluated for its supercapacitor performance. acs.org This highlights the versatility of this compound in creating both metal-free and metal-containing advanced materials for energy storage. acs.org While research into trithiane derivatives for applications like organic field-effect transistors (OFETs) is an emerging area, the foundational properties of the trithiane core suggest its potential for broader use in organic electronics.
Coordination Molecules in Perovskite Crystallization
A significant advancement in the application of this compound is its use as a coordination molecule to regulate the crystallization of tin-based perovskites for solar cells. acs.orgnih.gov Tin-based perovskite solar cells (TPSCs) are a promising alternative to their lead-based counterparts, but their rapid crystallization and the easy oxidation of Sn²⁺ pose challenges for fabricating efficient and stable devices. acs.orgnih.gov
This compound, a polarity-free, S-containing symmetric molecule, has been employed to address these issues in the crystallization of formamidinium tin iodide (FASnI₃). acs.orgnih.gov The three symmetrically arranged sulfur atoms in this compound exhibit equally strong coordination with the Sn²⁺ ions. acs.orgnih.gov This interaction offers several benefits:
Enhanced Precursor Stability: The coordination of this compound with Sn²⁺ enhances the environmental stability of the precursor solution. acs.orgnih.gov
Homogeneous Nucleation: It promotes the homogeneous nucleation of the FASnI₃ crystals. acs.orgnih.gov
Retarded Crystal Growth: The coordination effect leads to a retarded growth of the perovskite crystals. acs.orgnih.gov
These factors contribute to the formation of higher-quality perovskite films with improved morphology and reduced defects. Consequently, TPSCs fabricated with the aid of this compound have shown a significant improvement in power conversion efficiency (PCE) and enhanced stability. acs.orgnih.gov For instance, the PCE of TT-based TPSCs was reported to increase from 9.02% to 12.87%. acs.orgnih.gov This research underscores the critical role of ligand polarity in controlling the crystallization behavior of perovskites for efficient solar cells. acs.orgnih.gov
This compound in Coordination Chemistry and Metal Complexes
The sulfur atoms in the this compound ring possess lone pairs of electrons, making them effective donor sites for coordination with metal ions. This property has led to the exploration of this compound as a ligand in coordination chemistry, resulting in the formation of a variety of metal complexes with interesting structures and properties.
Complexation Behavior with Metal Ions
This compound has been shown to form stable complexes with a range of metal ions. chemimpex.com The coordination can occur through one or more of the sulfur atoms, allowing for the formation of both mononuclear and polynuclear complexes. The flexible nature of the six-membered ring allows it to adopt different conformations to accommodate the geometric preferences of the metal center.
An interesting example of its complexation behavior is its reaction with cyclic trimeric perfluoro-o-phenylenemercury, an electron-deficient "anticrown" ether. In this case, this compound acts as a Lewis base, donating its electron pairs to the Lewis acidic mercury centers of the anticrown. This interaction leads to the formation of a 1:1 complex with a discrete, cage-like structure.
The ability of this compound to complex with various metal ions also forms the basis for its use in analytical chemistry for the detection and quantification of certain metal ions. chemimpex.com
Ligand Properties in Trinuclear Cobalt Clusters
While this compound is known to participate in the formation of metal complexes, detailed research findings on its specific ligand properties within trinuclear cobalt clusters are not extensively available in the reviewed literature. The study of such complexes would be of interest to understand how the multidentate nature of the trithiane ligand could facilitate the assembly of trimetallic cores and influence their electronic and magnetic properties. Further research is required to fully elucidate the role and behavior of this compound in the context of trinuclear cobalt clusters.
Ion-Selective Electrodes and Sensing Applications
A significant application of this compound in the realm of coordination chemistry is its use as a neutral carrier in the construction of ion-selective electrodes (ISEs). These sensors are designed for the potentiometric determination of specific ions in a solution.
A notable example is the development of a PVC membrane sensor for cerium(III) ions based on this compound. In this application, the this compound is incorporated into a PVC membrane, where it selectively binds to Ce³⁺ ions, leading to a measurable potential difference that is proportional to the concentration of the cerium ions.
The performance characteristics of this Ce³⁺-selective electrode are summarized in the table below.
| Parameter | Value |
|---|---|
| Linear Dynamic Range | 1.0 × 10-1 – 5.0 × 10-5 M |
| Nernstian Slope | 19.4 ± 0.4 mV/decade |
| Detection Limit | 3.0 × 10-5 M |
| Response Time | < 15 s |
| Operational Lifetime | At least 5 months |
| Working pH Range | 5.0 – 8.0 |
This sensor demonstrated good selectivity for Ce³⁺ over various alkali, alkaline earth, and other transition and heavy metal ions. Such applications highlight the potential of this compound in the development of novel chemical sensors for environmental monitoring and industrial quality control.
Emerging Research Areas
Recent investigations have expanded the utility of this compound into several advanced fields, leveraging its unique electronic and chemical properties.
The electrical behavior of this compound has been a subject of scientific inquiry, particularly its properties as a photoconductor. Research into single crystals of this compound has revealed that its photoconductivity is primarily extrinsic in nature. The photocurrent action spectrum demonstrates a distinct maximum at a wavelength of 235 nm. semanticscholar.org
The intensity of this photocurrent is not constant and shows significant variability depending on the condition of the crystal's surface. The presence of defects, whether introduced through thermal treatments or natural aging, has a notable influence on the material's photoconductive response. semanticscholar.orggoogle.com Another key finding is the sublinear dependence of the photocurrent on the intensity of the incident light, indicating a complex relationship between light absorption and charge carrier generation. semanticscholar.org
| Parameter | Observation | Reference |
|---|---|---|
| Nature of Photoconductivity | Mainly extrinsic | semanticscholar.org |
| Photocurrent Action Spectrum Maximum | 235 nm | semanticscholar.org |
| Dependence on Light Intensity | Sublinear | semanticscholar.org |
| Influencing Factors | Surface defects from thermal treatment or aging affect photocurrent intensity | semanticscholar.orggoogle.com |
The affinity of sulfur for heavy metals has positioned this compound as a compound of interest for environmental remediation. Research has demonstrated its effectiveness as an adsorbent for the removal of toxic heavy metal ions from aqueous solutions. chemicalbook.com Studies have specifically investigated its capacity to bind with mercury(II), antimony(III), cadmium(II), and lead(II) ions. chemicalbook.com
The efficiency of removal is dependent on several factors, including the pH of the solution, the contact time between the adsorbent and the contaminated water, and the initial concentration of this compound. chemicalbook.com A significant advantage of using this compound for this purpose is its potential for regeneration. The adsorbed metal ions can be effectively desorbed using an acid leaching process, allowing the this compound to be reused for multiple cycles without a significant loss in its adsorption capacity. hnxb.org.cn This reusability makes it a potentially sustainable option for treating industrial wastewater. Beyond direct application, this compound is also used to modify other materials, such as mesoporous silica (B1680970), to create effective adsorbents for mercury ions. nih.gov
| Target Ions | Key Findings | Reference |
|---|---|---|
| Hg(II), Sb(III), Cd(II), Pb(II) | Effectively removed from aqueous solutions using this compound as an adsorbent. | chemicalbook.com |
| Process Parameters | Removal efficiency is influenced by pH, contact time, and initial adsorbent concentration. | chemicalbook.com |
| Regeneration | Adsorbent can be regenerated via acid leaching and reused for at least five cycles. | hnxb.org.cn |
In the field of agrochemicals, sulfur-containing compounds are of significant importance, and this compound serves as a valuable synthetic precursor. herts.ac.uknih.gov Its utility stems from its function as a versatile building block in organic synthesis, providing a stable method for incorporating sulfur into more complex molecules. chemimpex.com The ability of this compound to act as a sulfur donor and a masked formaldehyde equivalent opens avenues for its use in the synthesis of compounds crucial for the agrochemical industry. herts.ac.ukchemeurope.com While the literature widely acknowledges this compound as a precursor for sulfur-containing heterocycles relevant to agrochemicals, specific examples of commercial fungicides or insecticides synthesized directly from this compound are not prominently detailed in publicly available research. nih.govchemimpex.com Its primary role is in the fundamental synthesis of diverse organosulfur reagents, which can then be used to develop new active ingredients. chemeurope.com
Hydrogen sulfide (H₂S) is now recognized as a critical gaseous signaling molecule in biology, akin to nitric oxide and carbon monoxide. This has spurred the development of "H₂S donor" molecules that can release H₂S in a controlled manner for therapeutic applications. Derivatives of this compound are being actively investigated for this purpose.
Researchers have developed this compound derivatives functionalized with ester groups that are sensitive to esterase enzymes. chemicalbook.com These compounds are designed to be stable until they encounter specific enzymes in the body, at which point they undergo hydrolysis and release H₂S. This enzymatic-trigger mechanism allows for a controllable release profile. The amount of H₂S released can be modulated based on the number of ester bonds incorporated into the trithiane derivative's structure, offering a sophisticated method for targeted gasotransmitter delivery. chemicalbook.com
Future Research Directions and Potential Applications of 1,3,5 Trithiane
Exploration of Novel Derivatives and Functionalization
A primary avenue of future research lies in the synthesis and characterization of new 1,3,5-trithiane derivatives. The core structure serves as a "masked source of formaldehyde" and a versatile building block. smolecule.comwikipedia.org A key strategy for functionalization involves the deprotonation of the ring's methylene (B1212753) groups using organolithium reagents to form a lithium salt. wikipedia.orggoogle.com This carbanion intermediate readily reacts with various electrophiles, enabling the attachment of a wide range of functional groups through alkylation and other modifications. wikipedia.orggoogle.com
Research has demonstrated the creation of derivatives with specific functionalities:
Electrochromic Materials : A series of 1,3,5-trithianes featuring diarylmethylene units have been designed as novel electron donors. nih.gov These compounds can form highly colored cationic species upon oxidation, with some derivatives exhibiting vivid color changes, highlighting their potential in electrochromic devices. nih.gov
Pharmaceutical Agents : Scientists have patented derivatives of this compound that exhibit cholesterol-reducing and anti-hyperlipemic activity, suggesting their utility as active ingredients in anti-arteriosclerotic drugs. google.comgoogleapis.com Furthermore, the diverse reactivity of the trithiane ring is being used to generate libraries of novel compounds for drug screening, which could lead to the discovery of new therapeutic agents. smolecule.com
Agrochemicals : Studies indicate that certain this compound derivatives possess antifungal properties. smolecule.com This opens the door for the development of new fungicides for crop protection, an area of significant interest in the agrochemical industry. smolecule.com
Advanced Reagents : The parent compound can be chemically transformed into other useful organosulfur reagents. For instance, chlorination in the presence of water yields chloromethyl sulfonyl chloride, a valuable synthetic intermediate. wikipedia.org
The table below summarizes some of the explored functional derivatives of this compound and their potential applications.
Interactive Table: Functional Derivatives of this compound and Their Applications| Derivative Class | Method of Functionalization | Potential Application | Research Finding |
|---|---|---|---|
| Diarylmethylene-1,3,5-trithianes | Reaction of lithiated trithiane with diaryl ketones followed by dehydration. nih.gov | Electrochromic Devices | Designed as novel electron donors that form highly colored species upon oxidation. nih.gov |
| Substituted Phenyl Derivatives | Reaction of trithiane carbanion with substituted benzophenones. google.comgoogleapis.com | Pharmaceuticals | Shown to have cholesterol-reducing and anti-hyperlipemic effects. google.comgoogleapis.com |
| General Alkylated Derivatives | Deprotonation with organolithium reagents followed by reaction with alkyl halides. google.com | Organic Synthesis | Serves as a versatile method to create a wide variety of carbonyl compounds upon hydrolysis. google.com |
| Antifungal Derivatives | Specific structural modifications (undisclosed proprietary data). smolecule.com | Agrochemicals | Certain derivatives exhibit antifungal activity, suggesting use in novel fungicides. smolecule.com |
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the structural dynamics and reactivity of this compound and its derivatives, researchers are moving beyond standard characterization methods. While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming basic structure, advanced methods are needed to probe more complex behaviors.
Future research will increasingly rely on:
Solid-State NMR : This technique can be employed to analyze the crystalline packing effects and conformational subtleties of this compound derivatives in the solid phase.
Time-Resolved Spectroscopy : Methods like time-resolved fluorescence spectroscopy can be used to study the behavior of excited states, which is particularly relevant for derivatives designed for electronic applications, such as the electrochromic compounds.
Vibrational Circular Dichroism (VCD) : VCD is a powerful dynamic spectroscopic technique that involves the differential interaction of chiral molecules with circularly polarized infrared light. core.ac.uk It is exceptionally suited for determining the conformation and configuration of chiral trithiane derivatives in solution. core.ac.uk
These advanced techniques will provide deeper insights into the molecule's behavior, complementing the static pictures offered by methods like X-ray crystallography.
Computational Modeling for Predictive Understanding
Computational chemistry provides an indispensable tool for understanding and predicting the properties of this compound. High-level ab initio molecular orbital calculations and Density Functional Theory (DFT) have been successfully used to investigate its structure and energetics. acs.orgnih.gov
Key areas of computational research include:
Thermochemical Properties : Computational models such as G2, G3, and G2(MP2) have been used to calculate the standard molar enthalpy of formation. acs.orgnih.gov These theoretical values show good agreement with experimental data derived from calorimetry, which measured the enthalpy of formation in the gaseous state to be 84.6 ± 2.6 kJ mol⁻¹. acs.orgnih.gov Such studies help to explain the compound's stability, particularly the destabilizing effect of lone pair-lone pair repulsion between the sulfur atoms, which is more significant in this compound compared to its oxygen analog, 1,3,5-trioxane. psu.edu
Reaction Mechanisms : DFT can be used to predict transition states and the thermodynamic favorability of reactions. This is valuable for designing synthetic pathways to new derivatives and for understanding potential degradation pathways.
Spectroscopic Prediction : Computational models can simulate spectra (e.g., NMR, IR), which aids in the interpretation of experimental data and the structural elucidation of new, complex derivatives.
These computational approaches allow for a cost-effective, in-silico screening of potential derivatives and provide a theoretical framework for interpreting experimental results, accelerating the pace of discovery.
Interdisciplinary Applications and Translational Research
The true potential of this compound is realized through its application across diverse scientific fields. The translation of fundamental chemical knowledge into practical uses is a major driver of future research.
Current and potential interdisciplinary applications include:
Materials Science : Beyond electrochromism, sulfur-rich compounds like this compound are being explored for use in advanced materials such as organic semiconductors and novel polymers that require enhanced thermal stability and chemical resistance. solubilityofthings.comchemimpex.com
Pharmaceutical and Medical Research : The compound serves as a key building block for synthesizing bioactive molecules. chemimpex.com Patented derivatives with anti-arteriosclerotic properties represent a clear example of translational research. google.comgoogleapis.com Additionally, this compound has been identified as a naturally occurring organopolysulfide in some foods, and emerging research suggests that such compounds may act as hydrogen sulfide (B99878) (H₂S) donors, which could have cardioprotective effects. researchgate.net
Agrochemicals : The development of trithiane-based fungicides is an active area of research aimed at addressing the need for new crop protection agents. smolecule.com
Future work will focus on optimizing these applications, such as fine-tuning the structure of derivatives to maximize their therapeutic efficacy or material performance. This involves a collaborative effort between synthetic chemists, materials scientists, pharmacologists, and computational chemists to bridge the gap between basic research and real-world impact.
Q & A
Q. What are the established laboratory methods for synthesizing 1,3,5-Trithiane, and how can purity be validated?
- Methodology : this compound is synthesized via cyclotrimerization of thioformaldehyde, generated in situ by reacting formaldehyde with hydrogen sulfide under controlled acidic conditions. The product is purified via recrystallization from ethanol or methanol.
- Key Steps :
- Use stoichiometric ratios of formaldehyde and H₂S.
- Maintain reaction temperatures below 50°C to avoid decomposition.
- Characterize purity using melting point analysis (reported range: 215–220°C) and HPLC (>98% purity) .
- Validation :
- Spectroscopic Analysis : Confirm structure via H NMR (δ 4.75 ppm, singlet for CH₂ groups) and IR (C-S stretching at 670–720 cm⁻¹).
- Elemental Analysis : Match theoretical C (20.69%), H (3.47%), and S (75.84%) compositions .
Q. What are the critical physical and chemical properties of this compound relevant to experimental handling?
- Key Properties :
| Property | Value | Relevance to Handling |
|---|---|---|
| Melting Point | 215–220°C | Thermal stability during synthesis |
| Density | 1.49 g/cm³ | Solubility in organic solvents |
| Vapor Pressure | <0.1 mmHg at 25°C | Low volatility, minimal inhalation risk |
| Flash Point | >200°C | Non-flammable under standard conditions |
- Handling Precautions : Use fume hoods (engineering controls) and nitrile gloves (PPE) to avoid skin/eye irritation .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Protocols :
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition.
- Exposure Control : Use local exhaust ventilation and avoid dust formation during weighing.
- Emergency Measures : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?
- Methodology :
- DFT Studies : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to analyze bond lengths (C-S ~1.81 Å) and ring strain.
- NBO Analysis : Evaluate hyperconjugative interactions between σ(C-S) and σ*(C-H) orbitals to explain stability.
- Reactivity Predictions : Simulate nucleophilic attack sites using Fukui indices .
Q. How can conflicting data on the thermal stability of this compound be resolved experimentally?
- Approach :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert (N₂) vs. oxidative (O₂) atmospheres.
- Kinetic Studies : Apply Flynn-Wall-Ozawa method to determine activation energy (Eₐ) for degradation.
- Controlled Replication : Standardize heating rates (e.g., 10°C/min) and sample masses (5–10 mg) across labs to minimize variability .
Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?
- Techniques :
- Solid-State NMR : Use C CP/MAS to study crystalline polymorphs.
- Raman Spectroscopy : Identify S-S vibrational modes (450–500 cm⁻¹) in coordination complexes.
- X-Ray Diffraction : Resolve ring puckering angles (typically 20–25°) in single crystals .
Q. What experimental strategies can probe the reaction mechanisms of this compound in organosulfur chemistry?
- Design :
- Isotopic Labeling : Introduce S to track sulfur migration during ring-opening reactions.
- Kinetic Isotope Effects (KIE) : Compare rates of C vs. C-labeled derivatives in nucleophilic substitutions.
- Trapping Intermediates : Use low-temperature (-78°C) conditions to isolate thiolate intermediates .
Q. How do solvent effects influence the conformational dynamics of this compound?
- Methodology :
- Solvent Screening : Compare dielectric constants (ε) of DMSO (ε=47), THF (ε=7.5), and hexane (ε=1.9) to assess ring flexibility.
- Dynamic NMR : Measure coalescence temperatures for chair-to-boat transitions in polar vs. nonpolar solvents.
- MD Simulations : Model solvation shells using OPLS-AA force fields .
Methodological Notes
- Reproducibility : Document experimental parameters (e.g., stirring rates, solvent grades) per journal guidelines to enable replication .
- Data Presentation : Avoid overcrowded figures; prioritize clarity in spectra and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
